



# Application Notes and Protocols: One-Pot Photoenzymatic Synthesis of N-Boc-3hydroxypyrrolidine

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Compound of Interest		
Compound Name:	(R)-(-)-N-Boc-3-pyrrolidinol	
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These application notes provide a detailed protocol for the one-pot photoenzymatic synthesis of the chiral building block N-Boc-3-hydroxypyrrolidine. This method combines a photochemical C-H oxyfunctionalization with a stereoselective enzymatic carbonyl reduction, offering a mild and efficient route from simple starting materials. Chiral N-Boc-3-hydroxypyrrolidine is a valuable intermediate in the synthesis of various pharmaceuticals.[1]

### Introduction

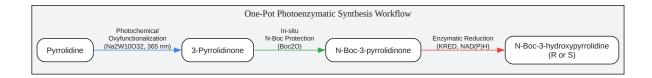
The synthesis of enantiomerically pure building blocks is a cornerstone of modern drug development. N-Boc-3-hydroxypyrrolidine, a key chiral intermediate, is incorporated into numerous bioactive molecules.[1] Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and costly chiral resolving agents. The one-pot photoenzymatic method detailed here presents a more streamlined and sustainable alternative.[1] This process integrates a regioselective photochemical oxidation of N-Boc-pyrrolidine to N-Boc-3-pyrrolidinone, followed by an in-situ stereoselective reduction catalyzed by a ketoreductase (KRED) to yield the desired chiral alcohol.[1] This chemoenzymatic cascade avoids the isolation of intermediates, thereby saving time and resources.[1]

### **Reaction Workflow**



The one-pot synthesis proceeds in three sequential steps within the same reaction vessel:

- Photochemical Oxyfunctionalization: Pyrrolidine is regioselectively oxidized at the 3-position to form 3-pyrrolidinone using a decatungstate photocatalyst under UV irradiation.[1]
- In-situ N-Boc Protection: The resulting 3-pyrrolidinone is protected with a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-pyrrolidinone.[1]
- Enzymatic Carbonyl Reduction: A stereoselective ketoreductase (KRED) reduces the prochiral ketone to the corresponding chiral N-Boc-3-hydroxypyrrolidine with high enantiomeric excess.[1]



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### References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
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